molecular formula C19H20N2O3S B2633436 2,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898435-43-3

2,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Numéro de catalogue: B2633436
Numéro CAS: 898435-43-3
Poids moléculaire: 356.44
Clé InChI: FHACYPCGBOOAFU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N2O3SC_{16}H_{20}N_{2}O_{3}S. Its structure features a pyrroloquinoline core linked to a benzenesulfonamide moiety. The presence of the sulfonamide group is notable for its role in enhancing biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the pyrroloquinoline structure. For instance:

  • In Vitro Studies : Compounds with similar structures have been tested against various cancer cell lines. For example, derivatives showed promising activity against HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia) cells with IC50 values ranging from 0.071 μM to 0.164 μM when compared to doxorubicin as a standard treatment .
CompoundCell LineIC50 (μM)Reference
Compound AHeLa0.126
Compound BSMMC-77210.071
Compound CK5620.164

The mechanisms by which these compounds exert their anticancer effects include:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer progression. For example, inhibition of receptor tyrosine kinases has been linked to reduced tumor growth .
  • Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells through mitochondrial pathways, promoting cell death in a targeted manner.

Structure-Activity Relationship (SAR)

The SAR analysis has been crucial in understanding how modifications to the chemical structure influence biological activity:

  • Electron-Drawing vs. Electron-Releasing Groups : The presence of electron-releasing groups at specific positions has been shown to enhance activity, while electron-withdrawing groups tend to reduce it .
  • Linker Variations : The type of linker used between the pyrroloquinoline and benzenesulfonamide moieties significantly affects potency. For instance, NH linkers have been associated with increased activity compared to aliphatic linkers .

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Study on Anticancer Efficacy : A study evaluated a series of quinoline derivatives against breast cancer cell lines (MCF-7 and HCT116). One derivative exhibited an IC50 value of 9 μM against MCF-7 cells .
  • Mechanistic Insights : Research into the mechanism revealed that certain derivatives could effectively inhibit kinase activity at concentrations significantly lower than traditional chemotherapeutics .

Propriétés

IUPAC Name

2,5-dimethyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-12-3-4-13(2)17(9-12)25(23,24)20-16-10-14-5-6-18(22)21-8-7-15(11-16)19(14)21/h3-4,9-11,20H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHACYPCGBOOAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.